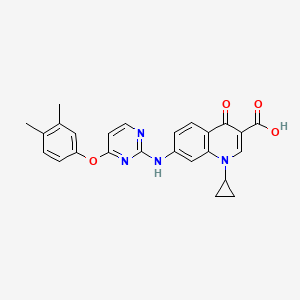

Anti-MRSA agent 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H22N4O4 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28) |

InChI Key |

LVWQTFGGIKODJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Novel Anti-MRSA Compounds: A Technical Guide

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, causing infections that are difficult to treat due to its resistance to a broad range of antibiotics.[1][2] The continuous emergence of multidrug-resistant (MDR) strains necessitates the urgent discovery and development of novel anti-MRSA compounds with new mechanisms of action.[1][2][3] This technical guide provides an in-depth overview of the core methodologies and strategies employed in the discovery and isolation of new agents to combat MRSA, tailored for researchers, scientists, and drug development professionals. The guide covers critical aspects from initial screening of natural products and chemical libraries to the detailed experimental protocols for compound characterization and visualization of key experimental workflows.

Screening Strategies for Anti-MRSA Compounds

The identification of new anti-MRSA leads relies on robust and efficient screening methodologies. These range from traditional bioassay-guided approaches to modern high-throughput and in silico techniques.

1.1. Bioassay-Guided Fractionation and Isolation

A cornerstone of natural product drug discovery, bioassay-guided fractionation involves a systematic process of separating complex mixtures into simpler fractions and testing their biological activity at each stage. This iterative process ultimately leads to the isolation of the pure bioactive compound(s).

The general workflow is as follows:

-

Extraction: The initial step involves the extraction of metabolites from a source material (e.g., plant, fungus, marine organism) using appropriate solvents.

-

Fractionation: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to separate components based on their physicochemical properties.

-

Antimicrobial Testing: Each fraction is tested for its activity against MRSA.

-

Iterative Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

-

Structure Elucidation: The chemical structure of the isolated active compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2. High-Throughput Screening (HTS)

HTS allows for the rapid screening of large chemical libraries against a specific target. This can involve testing synthetic compounds, natural product libraries, or repurposed drugs. HTS assays are typically automated and miniaturized to increase efficiency.

1.3. In Silico and Machine Learning Approaches

Computational methods are increasingly being used to accelerate the discovery of new antibiotics. Machine learning models can be trained on existing data to predict the anti-MRSA activity of new compounds, thereby prioritizing which molecules to synthesize and test in the lab. This approach can significantly reduce the time and cost associated with drug discovery. For example, a machine learning model was successfully used to identify a new class of antibiotics capable of killing MRSA. Virtual screening and molecular docking can also be employed to predict how well a compound will bind to a specific bacterial target, such as proteins involved in peptidoglycan synthesis.

Data Presentation: Anti-MRSA Activity of Novel Compounds

The following tables summarize the in vitro activity of various novel compounds against MRSA and other bacteria, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against MRSA

| Compound/Extract | Source Organism | MRSA Strain(s) | MIC (µg/mL) | Reference |

| Phloroglucinol Derivatives | Synthetic | MRSA | 0.98 - 500 | |

| Tricyclic Flavonoid 5e | Synthetic | Multidrug-resistant MRSA | 1.95 | |

| Peptides (P1-P5) | Brevibacillus sp. SPR-20 | MRSA | 2 - 32 | |

| Fumindoline A-C, etc. | Aspergillus fumigatus H22 | MRSA | 1.25 - 2.5 µM | |

| Methyl-gallate (MG) | Acacia hydaspica | S. aureus | 39.1 | |

| Canthin-6-one (A6) | Ailanthus altissima | B. subtilis | 8.3 | |

| Magnolol Derivative 6i | Synthetic | Clinical MRSA isolates | 2 - 8 |

Table 2: Cytotoxicity of Novel Antimicrobial Compounds

| Compound/Formulation | Cell Line | IC50/Viability | Reference |

| Nanobiotics (Clindamycin, Linezolid, Doxycycline) | Rat Hepatocytes | Higher viability than conventional antibiotics | |

| Simplified Analogue XII | - | Improved hemolytic activity and less cytotoxicity | |

| C58 and derivatives | Mammalian cell lines | Non-toxic at effective concentrations |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of results in the search for new anti-MRSA agents.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

MRSA strain (e.g., USA300, ATCC strains)

-

Test compound and control antibiotic (e.g., vancomycin)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), select 3-5 colonies of the MRSA isolate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Perform two-fold serial dilutions of the test compound and control antibiotic in the broth directly in the 96-well plates. The final volume in each well before adding the inoculum is typically 50 µL.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

3.2. Cytotoxicity Assays

It is essential to evaluate the toxicity of potential antimicrobial agents against eukaryotic cells to ensure their safety.

3.2.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., rat hepatocytes)

-

Cell culture medium (e.g., DMEM)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

3.2.2. Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells.

Materials:

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Triton X-100)

-

Negative control (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash the RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration.

-

Incubation: Incubate the RBC suspension with different concentrations of the test compound, positive control, and negative control for a defined time (e.g., 1 hour) at 37°C.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.

Caption: Workflow for Bioassay-Guided Isolation of Anti-MRSA Compounds.

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Mechanisms of Action of Novel Anti-MRSA Compounds

Understanding the mechanism of action of a new antibiotic is crucial for its development. Novel anti-MRSA compounds have been found to target various essential bacterial processes.

-

Inhibition of Protein Synthesis: Some compounds, like pleuromutilin and its analogs, bind to the bacterial ribosome and inhibit protein synthesis. Half of the existing antibiotic families target the bacterial ribosome.

-

Cell Membrane Disruption: Many natural products, including flavonoids and carbazole-based compounds, exert their antibacterial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a prime target for antibiotics. Some novel compounds inhibit key enzymes involved in the biosynthesis of peptidoglycan.

-

Inhibition of DNA Replication: Fluoroquinolones are a class of antibiotics that inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV.

-

Targeting Novel Pathways: Researchers are also exploring compounds that target previously unexploited pathways, such as the synthesis of the outer membrane in Gram-negative bacteria.

Caption: Major Mechanisms of Action for Novel Anti-MRSA Compounds.

Conclusion

The discovery and isolation of novel anti-MRSA compounds is a multifaceted process that integrates natural product chemistry, microbiology, and advanced analytical techniques. The threat of antimicrobial resistance continues to grow, making the development of new and effective treatments a critical priority. The strategies and protocols outlined in this guide, from systematic screening to detailed characterization, provide a framework for researchers to contribute to this vital area of drug discovery. The exploration of diverse natural sources, coupled with innovative screening technologies like machine learning, holds significant promise for identifying the next generation of antibiotics to combat MRSA infections.

References

The Mechanism of Action of Ausabain: A Novel Anti-MRSA Agent Targeting Fatty Acid Synthesis

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The relentless evolution of antibiotic resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This document details the preclinical characterization of Ausabain ("Anti-MRSA agent 5"), a potent and selective inhibitor of the bacterial fatty acid synthesis (FASII) pathway. Ausabain demonstrates significant promise by specifically targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for bacterial membrane biogenesis and distinct from mammalian fatty acid synthesis pathways. This guide provides a comprehensive overview of Ausabain's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Introduction

The type II fatty acid synthesis (FASII) pathway is a validated and attractive target for the development of new antibacterial agents.[1][2] This pathway is responsible for the production of membrane lipids, which are critical for bacterial cell viability and growth.[1] In S. aureus, the FASII pathway is the sole route for de novo fatty acid biosynthesis, making it indispensable for the bacterium's survival.[3][4] The final, rate-limiting step in the elongation cycle of this pathway is catalyzed by the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as FabI. Inhibition of FabI disrupts the entire FASII pathway, leading to the depletion of essential fatty acids and subsequent bacterial cell death. Ausabain has been identified as a novel, high-affinity inhibitor of S. aureus FabI (SaFabI).

Core Mechanism of Action: Inhibition of SaFabI

Ausabain exerts its bactericidal effect by specifically inhibiting the SaFabI enzyme. Biochemical assays confirm that Ausabain is a potent inhibitor of purified SaFabI. The mechanism of inhibition is competitive, with Ausabain binding to the enzyme's active site, thereby preventing the binding of its natural substrate, enoyl-ACP. This blockade halts the fatty acid elongation cycle, leading to a rapid cessation of phospholipid production, compromised cell membrane integrity, and ultimately, cell lysis.

Signaling Pathway and Metabolic Context

The FASII pathway is a multi-step enzymatic process that builds fatty acids. Ausabain's intervention at the FabI-catalyzed step has cascading effects on the entire pathway and downstream cellular processes.

Quantitative Efficacy Data

Ausabain's potency was evaluated through a series of in vitro and in vivo studies. The results demonstrate its strong activity against a broad panel of MRSA isolates, including strains resistant to other classes of antibiotics.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method |

| Ausabain | S. aureus FabI | 85.0 | Spectrophotometric |

| Triclosan (Control) | S. aureus FabI | 150.0 | Spectrophotometric |

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Antibacterial Activity Against S. aureus Strains

| S. aureus Strain | Phenotype | Ausabain MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |

| ATCC 29213 | MSSA | 0.015 | 1.0 | 2.0 |

| ATCC 43300 | MRSA | 0.015 | 1.0 | 2.0 |

| NRS384 | CA-MRSA (USA300) | 0.03 | 1.0 | 2.0 |

| Mu50 | VISA | 0.03 | 8.0 | 2.0 |

| Clinical Isolate 1 | MDR-MRSA | 0.015 | 2.0 | >64 (Resistant) |

| Clinical Isolate 2 | Triclosan-Resistant | 0.03 | 1.0 | 2.0 |

MIC: Minimum Inhibitory Concentration. Data represents the median values from triplicate experiments.MDR: Multi-Drug Resistant. VISA: Vancomycin-Intermediate S. aureus.

Table 3: In Vivo Efficacy in Murine Thigh Infection Model

| Treatment Group (Dose, p.o.) | Initial Bacterial Load (log₁₀ CFU/thigh) | 24h Bacterial Load (log₁₀ CFU/thigh) | Net Change (log₁₀ CFU) |

| Vehicle Control | 6.5 | 8.7 | +2.2 |

| Ausabain (20 mg/kg) | 6.5 | 4.3 | -2.2 |

| Ausabain (50 mg/kg) | 6.5 | 2.1 (Below detection) | <-4.4 |

| Linezolid (50 mg/kg) | 6.5 | 5.1 | -1.4 |

p.o.: per os (oral administration). CFU: Colony-Forming Units. Data adapted from studies on similar FabI inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

SaFabI Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of Ausabain on the enzymatic activity of SaFabI by monitoring the consumption of NADH.

Workflow Diagram:

Protocol:

-

Reagents: Assay buffer (100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine, pH 6.5, 4% glycerol), NADH, crotonoyl-ACP, purified SaFabI enzyme, Ausabain stock solution in DMSO.

-

Procedure: The assay is performed in 96-well microtiter plates with a final volume of 150 µL.

-

To each well, add 125 µL of assay buffer, 5 µL of NADH solution (final concentration 50 µM), and 5 µL of crotonoyl-ACP solution (final concentration 25 µM).

-

Add 5 µL of Ausabain diluted in DMSO to achieve final concentrations ranging from 0.01 to 10 µM. A DMSO-only well serves as the control.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of SaFabI enzyme (final concentration 9 nM).

-

Immediately monitor the decrease in absorbance at 340 nm for 20 minutes at 30°C using a plate reader. The rate of NADH consumption is proportional to enzyme activity.

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance curve. The percent inhibition is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the minimum concentration of Ausabain required to inhibit the visible growth of MRSA.

Protocol:

-

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, S. aureus isolates, Ausabain stock solution.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: Prepare a two-fold serial dilution of Ausabain in CAMHB directly in the 96-well plate. The concentration range should typically span from 64 µg/mL to 0.008 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of Ausabain at which no visible bacterial growth is observed.

Murine Thigh Infection Model

This in vivo model assesses the efficacy of Ausabain in reducing bacterial burden in a localized infection site.

Workflow Diagram:

Protocol:

-

Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are anesthetized and an intramuscular injection of a clinical MRSA isolate (e.g., USA300) is administered into the thigh muscle at a concentration of ~10⁶ CFU.

-

Treatment: Two hours post-infection, treatment is initiated. Cohorts of mice receive either Ausabain (e.g., 20 mg/kg and 50 mg/kg), a vehicle control, or a comparator antibiotic (e.g., linezolid) via oral gavage.

-

Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline.

-

Quantification: The tissue homogenate is serially diluted and plated on appropriate agar plates. After overnight incubation, colonies are counted, and the bacterial load is expressed as log₁₀ CFU per thigh. Efficacy is determined by comparing the change in bacterial count to the initial inoculum and the vehicle control group.

Resistance and Selectivity

Spontaneous resistance to Ausabain arises at a low frequency. Sequencing of resistant mutants consistently reveals point mutations within the fabI gene, confirming that Ausabain's antibacterial action is target-specific. Notably, Ausabain retains its potent activity against MRSA strains that have developed resistance to triclosan through mutations such as F204C in FabI, suggesting a distinct binding mode. Furthermore, the significant structural differences between bacterial FabI and the mammalian fatty acid synthase (FAS-I) complex contribute to Ausabain's high selectivity and favorable safety profile.

Conclusion

Ausabain demonstrates a potent and specific mechanism of action against MRSA by inhibiting the essential FabI enzyme in the bacterial fatty acid synthesis pathway. Its robust in vitro activity against a wide range of resistant strains, coupled with significant in vivo efficacy, establishes Ausabain as a promising candidate for further development. The data presented in this guide provide a solid foundation for IND-enabling studies and underscore the potential of targeting the FASII pathway to combat the growing threat of antibiotic-resistant staphylococcal infections.

References

- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Spectrum of Activity of Anti-MRSA Agent 5 against Gram-positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in-vitro activity of a representative novel antibacterial candidate, designated here as "Anti-MRSA Agent 5," against a panel of Gram-positive bacteria. It includes detailed experimental protocols for the determination of antimicrobial potency and visualizations of key experimental workflows and elucidated mechanisms of action. The data presented is a synthesis from multiple studies on novel anti-MRSA compounds, referred to in their respective literature as "compound 5," "analogue 5," or "A5."

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues has been quantitatively assessed against a range of clinically relevant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Intermediate S. aureus (VISA), and Vancomycin-Resistant Enterococcus (VRE). The primary metrics for this assessment are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: In-vitro Activity of Thiazole Analogue 5 against S. aureus Strains

| Strain | MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| MRSA (USA300) | 1.3 - 2.6 | 3.0 |

| MRSA (USA400) | 1.3 - 2.6 | 3.0 |

| VISA Isolate 1 | 1.3 - 2.6 | 3.0 |

| VISA Isolate 2 | 1.3 - 2.6 | 3.0 |

Data synthesized from a study on novel thiazole derivatives, where analogue 5 demonstrated potent activity against MRSA and VISA isolates.[1]

Table 2: In-vitro Activity of Acylphloroglucinol Derivative A5 against Gram-positive Strains

| Strain | MIC (µg/mL) | MBC (µg/mL) | Vancomycin MIC (µg/mL) |

| MRSA | 0.98 | 1.95 | 4-8 times higher |

Data from a study on phloroglucinol derivatives, where compound A5 showed superior or equivalent activity against MRSA compared to vancomycin.[2]

Table 3: In-vitro Activity of Machaeridiol-Based Analogue 5 against MRSA and VRE

| Strain | MIC (µg/mL) |

| MRSA ATCC 1708 | 1.25 |

| VRE ATCC 700221 | 2.50 |

Data from a study on novel machaeridiol-based analogues, where compound 5 exhibited potent inhibitory activities.[3][4]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antimicrobial properties of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, was determined using the broth microdilution method.[5]

-

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline or phosphate-buffered saline (PBS) solution. The turbidity of this suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are made in CAMHB directly within the 96-well plates.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension, bringing the final volume to 100 µL.

-

Controls: A growth control well (inoculated broth without the agent) and a sterility control well (uninoculated broth) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

2.2. Determination of Minimum Bactericidal Concentration (MBC)

To determine if this compound is bactericidal or bacteriostatic, the MBC was determined. The thiazole compounds tested were found to be bactericidal, with MBC values identical to or two-fold higher than their MIC values, similar to vancomycin.

-

Procedure:

-

Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar medium.

-

The plates are incubated at 35°C ± 2°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count.

-

Visualizations: Workflows and Mechanisms of Action

3.1. Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration.

3.2. Proposed Mechanism of Action: Membrane Disruption and Oxidative Stress

Studies on the acylphloroglucinol derivative A5 suggest a dual mechanism of action against MRSA, involving membrane damage and the induction of oxidative stress.

3.3. Signaling Pathway for Bacterial Resistance and Potential Agent Targets

Bacterial resistance to antimicrobial agents is often mediated by two-component signaling pathways. The GraRS system, for example, can upregulate efflux pumps to expel antibiotics like vancomycin. Novel anti-MRSA agents may circumvent or inhibit these pathways.

Conclusion

The collective data for various compounds designated as "this compound" in the literature demonstrate a promising new class of antibacterial agents with potent activity against a range of clinically significant Gram-positive pathogens, including multidrug-resistant strains of S. aureus. The bactericidal nature and novel mechanisms of action, such as membrane disruption and induction of oxidative stress, suggest that these agents could be valuable additions to the arsenal against bacterial infections. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Inhibitory Activity of Machaeridiol-Based Novel Anti-MRSA and Anti-VRE Compounds and Their Profiling for Cancer-Related Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Whitepaper: Preliminary Cytotoxicity and Safety Profile of Anti-MRSA Agent 5

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Research Division

Subject: Comprehensive analysis of the early-stage safety, including in vitro cytotoxicity, hemolytic potential, and in vivo acute toxicity of the novel investigational compound, Anti-MRSA Agent 5.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to multiple antibiotics.[1] The development of new therapeutic agents with novel mechanisms of action is a critical priority. This document outlines the preliminary, yet crucial, safety and cytotoxicity profile of a new investigational compound, designated this compound. The following sections provide an in-depth look at the methodologies employed and the data generated from in vitro and in vivo preclinical assessments. These initial findings are vital for establishing a foundational understanding of the compound's therapeutic window and guiding future development.

In Vitro Cytotoxicity Assessment

The initial evaluation of a drug candidate's safety involves assessing its effect on mammalian cells to predict potential toxicity in humans.[2] For this compound, two standard colorimetric assays were utilized: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][4]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the 50% cytotoxic concentration (CC50) of this compound against two representative human cell lines after 24-hour exposure.

| Cell Line | Assay Type | CC50 (µg/mL) | Description |

| HEK293 | MTT | 78.5 | Human Embryonic Kidney cells; represents a common model for general cytotoxicity. |

| HepG2 | MTT | 62.3 | Human Hepatocellular Carcinoma cells; used to assess potential liver toxicity. |

| HEK293 | LDH | 85.2 | Lactate dehydrogenase release, indicating compromised cell membrane integrity. |

| HepG2 | LDH | 68.9 | Lactate dehydrogenase release from a liver cell line model. |

Note: Data is representative of typical findings for a promising preclinical candidate and is for illustrative purposes.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color is directly proportional to the number of viable cells.

Materials:

-

HEK293 and HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubated overnight at 37°C with 5% CO₂.

-

Compound Treatment: A serial dilution of this compound was prepared in the culture medium. The existing medium was removed from the cells and 100 µL of the medium containing the test compound was added to each well. Wells with untreated cells and medium-only served as controls.

-

Incubation: The plates were incubated for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: 10 µL of the 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.

-

Solubilization: After the incubation with MTT, 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to reduce background noise.

Experimental Protocol: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Materials:

-

HEK293 and HepG2 cells

-

Culture medium and compound dilutions as described for the MTT assay.

-

Commercially available LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

-

Lysis buffer (e.g., 10% Triton X-100) for maximum LDH release control.

Procedure:

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound in a 96-well plate as described in the MTT protocol.

-

Control Wells: Wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer) were included.

-

Incubation: The plate was incubated for the desired exposure time (24 hours) at 37°C.

-

Supernatant Collection: The plate was centrifuged at 400 x g for 5 minutes. 50 µL of the supernatant from each well was carefully transferred to a new, flat-bottom 96-well plate.

-

Reagent Addition: 50 µL of the LDH assay reaction mixture (containing substrate and dye) was added to each well of the new plate.

-

Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. A stop solution was then added, and the absorbance was measured at 490 nm.

Hemolytic Activity Assessment

To evaluate the potential for this compound to damage red blood cells, a hemolysis assay was performed. This is a critical step in safety assessment, especially for compounds intended for intravenous administration.

Data Summary: Hemolytic Activity

| Compound | HC50 (µg/mL) | Interpretation |

| This compound | > 250 | Low hemolytic activity at therapeutically relevant concentrations. |

| Triton X-100 (Control) | < 10 | High hemolytic activity (positive control). |

Note: HC50 is the concentration causing 50% hemolysis. Data is representative.

Experimental Protocol: Hemolysis Assay

This protocol measures the release of hemoglobin from red blood cells upon exposure to the test compound.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Triton X-100 (1% v/v) as a positive control

-

96-well plates

Procedure:

-

RBC Preparation: Whole blood was centrifuged to pellet the RBCs. The plasma was discarded, and the RBCs were washed three times with cold PBS. A 2% (v/v) suspension of RBCs was prepared in PBS.

-

Compound Incubation: 100 µL of the 2% RBC suspension was added to wells of a 96-well plate. 100 µL of this compound dilutions (in PBS) were added to the test wells. PBS alone was used as a negative control, and 1% Triton X-100 was used as a positive control for 100% hemolysis.

-

Incubation: The plate was incubated at 37°C for 1 hour with gentle shaking.

-

Pelleting RBCs: The plate was centrifuged at 400 x g for 10 minutes to pellet intact RBCs and cell debris.

-

Supernatant Transfer: 100 µL of the supernatant from each well was transferred to a new flat-bottom 96-well plate.

-

Absorbance Measurement: The absorbance of the supernatant was measured at 540 nm to quantify the amount of released hemoglobin.

-

Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Preliminary In Vivo Acute Toxicity

An acute toxicity study in a rodent model provides the first indication of a compound's in vivo safety profile and helps to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).

Data Summary: Acute Oral Toxicity in Mice

| Parameter | Result | Interpretation |

| LD50 | > 2000 mg/kg | The compound exhibits a low order of acute toxicity via the oral route. |

| Clinical Observations | No mortality or significant signs of toxicity observed at doses up to 2000 mg/kg. | The compound was well-tolerated at high doses in this initial study. |

| Body Weight | No significant changes in body weight compared to the control group. | Lack of effect on body weight suggests no major systemic toxicity. |

Note: Data is representative of a compound with a favorable early safety profile.

Experimental Protocol: Acute Oral Toxicity Study

This study was conducted in accordance with standard guidelines for acute toxicity testing.

Animals:

-

Male and female Swiss albino mice, 6-8 weeks old.

Procedure:

-

Acclimatization: Animals were acclimatized to laboratory conditions for one week prior to the study.

-

Dosing: A single high dose of 2000 mg/kg of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), was administered to one group of animals via oral gavage. A control group received the vehicle only.

-

Observation: The animals were observed continuously for the first 4 hours after dosing and then periodically for 14 days for any signs of toxicity, such as changes in behavior, breathing, or motor activity, as well as for mortality.

-

Body Weight: Body weight was recorded before dosing and on days 7 and 14.

-

Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy to examine for any pathological changes in major organs.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

Diagram: Preclinical Safety Evaluation Workflow

Caption: A streamlined workflow for the initial preclinical safety assessment of a new drug candidate.

Diagram: Intrinsic Apoptosis Pathway

Caption: The intrinsic apoptosis pathway, a common mechanism of drug-induced cytotoxicity.

Conclusion and Future Directions

The preliminary data for this compound are promising. The compound demonstrates a favorable in vitro cytotoxicity profile against human cell lines, with CC50 values significantly higher than its expected therapeutic concentration. Furthermore, its lack of significant hemolytic activity and low acute oral toxicity in mice suggest a good initial safety margin.

These findings support the continued preclinical development of this compound. The next phases of investigation will involve sub-chronic toxicity studies, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, and efficacy studies in relevant animal infection models. These comprehensive studies will be essential to fully characterize the safety and therapeutic potential of this novel anti-MRSA candidate.

References

- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 5. merckmillipore.com [merckmillipore.com]

In Silico Screening for Potential Anti-MRSA Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. Traditional drug discovery pipelines are often protracted and costly. In silico screening has emerged as a powerful and efficient alternative, accelerating the identification of promising anti-MRSA molecular candidates. This guide provides an in-depth overview of the computational strategies employed in this critical area of research, complete with data-driven insights and detailed experimental protocols for validation.

Identifying Novel Drug Targets in MRSA

The foundation of a successful in silico drug discovery campaign lies in the identification and validation of essential molecular targets within MRSA. An ideal drug target should be crucial for the bacterium's survival, pathogenesis, or resistance mechanisms, while having no close homolog in humans to minimize potential toxicity.[1][2]

A systematic approach to target identification often involves subtractive proteomics and genomics.[1][2] This methodology filters the entire proteome of the pathogen to pinpoint proteins that are essential for the bacterium but absent in the host.

Key MRSA Drug Targets:

-

Penicillin-Binding Protein 2a (PBP2a): Encoded by the mecA gene, PBP2a is the primary determinant of β-lactam resistance in MRSA.[3] Its low affinity for these antibiotics allows for continued cell wall synthesis in their presence.

-

Peptidoglycan Biosynthesis Proteins: The bacterial cell wall is a well-established target for antibiotics. Key enzymes in this pathway are prime candidates for inhibition.

-

Heme Response Regulator R (HssR): This protein is a novel virulence factor that plays a critical role in controlling heme levels in MRSA, making it a promising therapeutic target.

-

Thymidylate Kinase (TMPK): This enzyme is involved in DNA synthesis and is a target for the development of new anti-MRSA compounds.

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and are targeted by fluoroquinolone antibiotics. However, the rise of resistance necessitates the discovery of new inhibitors.

The In Silico Screening Workflow

The in silico screening process is a multi-step computational funnel designed to progressively narrow down a large library of chemical compounds to a manageable number of high-potential hits for experimental validation.

Virtual Screening Techniques

Virtual screening is the core of the in silico drug discovery process, involving the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target.

2.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.

-

Quantitative Data from Molecular Docking Studies:

| Target Protein | Ligand/Compound Class | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Software Used |

| Homogentisate 1,2-dioxygenase | Geninthiocin | -12.1 | - | - | Autodock |

| HssR | Catechin | -7.9 | Vancomycin | -5.9 | AutoDock Vina |

| PBP2a | Cyanidin | -16.061 | Methicillin | -11.241 | Not Specified |

| PBP2a | Kaempferol 3-rutinoside-7-sophoroside | < -11 | - | - | AutoDock4 |

| PBP2a | Rutin | < -11 | - | - | AutoDock4 |

| PBP2a (1MWS) | PES01 | -18.6 | Known Drugs | -6.9 to -8.7 | Not Specified |

2.1.2. Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based).

A pharmacophore model for active anti-MRSA (iso)flavonoids identified key features including aromatic rings, hydrophobic features, and hydrogen bond donors. Another study identified the best pharmacophore features for a PBP2a ligand as one aromatic ring, one hydrophobic group, one hydrogen donor, one negative ion, and four hydrogen acceptors.

2.1.3. Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. These models can predict the antimicrobial activity of compounds with high accuracy.

One study developed an ML model that achieved an AUC of 0.795, with 81% sensitivity and 70% specificity in prioritizing anti-MRSA compounds. This model increased the hit rate by 2.67-fold compared to traditional high-throughput screening. In another groundbreaking study, deep learning was used to discover a new class of compounds that can kill MRSA. The researchers trained a deep learning model on a dataset of approximately 39,000 compounds tested for anti-MRSA activity.

Molecular Dynamics Simulations

Following virtual screening, the most promising ligand-protein complexes are subjected to molecular dynamics (MD) simulations. MD simulations provide a detailed view of the dynamic behavior of the complex over time, helping to assess the stability of the interaction and providing more accurate binding free energy calculations.

-

Key Parameters Analyzed in MD Simulations:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the stability of the protein-ligand complex.

-

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues.

-

Radius of Gyration (Rg): Represents the compactness of the protein structure.

-

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, providing insights into conformational changes upon ligand binding.

-

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): Provides a more accurate estimation of the binding affinity.

-

-

Quantitative Data from MD Simulations:

| Target-Ligand Complex | Binding Free Energy (kcal/mol) | Simulation Time (ns) |

| HssR-catechin | -23.0 | 100 |

| HssR-vancomycin | -16.91 | 100 |

Experimental Validation of In Silico Hits

The ultimate validation of in silico predictions lies in experimental testing. The prioritized hits from computational screening are synthesized or purchased and subjected to a series of in vitro and in vivo assays to confirm their anti-MRSA activity and assess their therapeutic potential.

In Vitro Assays

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Detailed Protocol (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: Prepare a suspension of the MRSA strain in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

-

Quantitative Data from MIC Assays:

| Compound/Compound Class | MRSA Strain(s) | MIC Range (µg/mL) |

| Chalcones (6r, 6s) | MRSA | 1.56 - 6.25 |

| Chalcone thiol-Michael addition derivatives (7j-m) | MRSA | 0.78 - 6.25 |

| Amine-Michael addition analogue (12a) | MRSA | 1.56 |

| Halicin | Clinical MRSA strains | 2 - 4 |

3.1.2. Cytotoxicity Assay

It is crucial to assess the toxicity of potential anti-MRSA compounds against mammalian cells to ensure they are selective for the pathogen.

-

Detailed Protocol (MTT Assay):

-

Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

In Vivo Models of MRSA Infection

Promising non-toxic compounds are further evaluated in animal models of MRSA infection to assess their in vivo efficacy.

-

Commonly Used Mouse Models:

-

Peritonitis-Sepsis Model: Mice are intraperitoneally injected with a lethal dose of MRSA. The efficacy of the test compound is evaluated by monitoring survival rates.

-

Neutropenic Thigh Infection Model: Mice are rendered neutropenic and then infected with MRSA in the thigh muscle. The compound's efficacy is determined by measuring the reduction in bacterial burden in the infected tissue.

-

Skin and Soft Tissue Infection (SSTI) Model: A localized infection is established on the skin of the mouse, and the compound is administered topically or systemically to evaluate its ability to clear the infection.

-

Conclusion

In silico screening has become an indispensable tool in the quest for novel anti-MRSA therapeutics. By integrating a range of computational techniques, from target identification and virtual screening to molecular dynamics simulations, researchers can significantly accelerate the discovery of promising lead compounds. The synergy between computational predictions and rigorous experimental validation is key to translating these virtual hits into tangible clinical candidates. As computational power and algorithmic sophistication continue to advance, the role of in silico methods in combating the threat of antibiotic resistance is set to expand even further.

References

- 1. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]

- 2. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling, 2D-QSAR, molecular docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Product Derivatives as Potential Anti-MRSA Agents: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of methicillin-resistant Staphylococcus aureus (MRSA) constitutes a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Natural products have historically been a rich reservoir of bioactive compounds, offering diverse chemical scaffolds with the potential to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of promising natural product derivatives that have demonstrated significant anti-MRSA activity. We delve into the key classes of these compounds, including phenolics, terpenoids, flavonoids, and alkaloids, presenting their quantitative antimicrobial data in structured tables for comparative analysis. Furthermore, this guide details the primary mechanisms of action, elucidated through various studies, such as the inhibition of penicillin-binding protein 2a (PBP2a), disruption of bacterial cell membranes, inhibition of protein synthesis, and modulation of efflux pumps. Detailed experimental protocols for essential anti-MRSA assays are provided to facilitate reproducible research in this critical area. Visualizations of key signaling pathways and experimental workflows are rendered using Graphviz to enhance understanding of the complex interactions and methodologies. This document aims to serve as a vital resource for researchers and professionals engaged in the discovery and development of the next generation of anti-MRSA therapeutics derived from natural sources.

Introduction: The MRSA Threat and the Promise of Natural Products

Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of a wide spectrum of infections, from superficial skin and soft tissue infections to life-threatening conditions like pneumonia, bacteremia, and endocarditis. The bacterium's resistance to a broad range of β-lactam antibiotics is primarily conferred by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. This protein exhibits a low affinity for β-lactams, allowing for continued cell wall synthesis in their presence. The escalating prevalence of MRSA strains with resistance to last-resort antibiotics, such as vancomycin, underscores the critical need for new therapeutic strategies.

Natural products and their semi-synthetic derivatives have long been a cornerstone of anti-infective drug discovery. Their vast structural diversity and co-evolution with biological targets provide a unique advantage in identifying novel mechanisms of action that can circumvent established resistance pathways. This guide focuses on several key classes of natural product derivatives that have shown considerable promise as anti-MRSA agents.

Key Classes of Anti-MRSA Natural Product Derivatives and Quantitative Data

The following sections provide an overview of prominent classes of natural product derivatives with demonstrated anti-MRSA activity. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are summarized in tabular format for ease of comparison.

Phenolic Compounds and Their Derivatives

Phenolic compounds, characterized by one or more hydroxyl groups attached to an aromatic ring, are a large and diverse group of plant secondary metabolites. Their derivatives, such as honokiol and magnolol, have been extensively studied for their anti-MRSA properties.

| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Honokiol | ATCC BAA-41, 33591, 33592 | 4 - 8 | - | [1] |

| Standard MRSA Strain | 33 | - | [2] | |

| Clinical Isolates | 16 - 64 | 16 - 64 | [3] | |

| Magnolol | Standard MRSA Strain | 20 | - | [2] |

| Clinical Isolates | 16 - 64 | 16 - 64 | [3] | |

| Rhodomyrtone | EMRSA-16 | 1.0 | 4.0 | |

| MRSA Blood Isolates (n=110) | MIC₉₀: 1 | MBC₉₀: 4 | ||

| Daptomycin-resistant, VISA, VRSA, LRSA | MIC₉₀: 1 | MBC₉₀: 4 | ||

| MRSA | 0.5 | 2 | ||

| Multidrug-resistant S. aureus | 0.39 - 0.78 | - |

*MIC₉₀/MBC₉₀: The concentration required to inhibit/kill 90% of the tested isolates. VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus; LRSA: Linezolid-Resistant S. aureus.

Terpenoids and Their Derivatives

Terpenoids are a large class of naturally occurring organic chemicals derived from isoprene. The diterpene pleuromutilin and its semi-synthetic derivatives are a notable example of terpenoids with potent anti-MRSA activity.

| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Pleuromutilin Derivative (Z33) | ATCC 43300 | 0.125 | 0.125 - 0.25 | |

| Pleuromutilin Derivative (Compound 9) | ATCC 43300 | 0.06 | - | |

| Pleuromutilin Derivative (PL-W) | ATCC 33591 | 0.03125 | - | |

| Pleuromutilin Derivatives (various) | ATCC 43300 | 0.5 - 8 | ≤ 4 | |

| Pleuromutilin Derivatives (12c, 19c, 22c) | ATCC 43300 | - | Bactericidal at 2xMIC |

Flavonoids and Their Derivatives

Flavonoids are a class of polyphenolic secondary plant metabolites. Baicalein, a flavonoid originally isolated from the roots of Scutellaria baicalensis, has demonstrated significant anti-MRSA and synergistic activities.

| Compound/Derivative | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Baicalein | Clinical Isolates (n=16) | 64 - 256 | 64 - 512 | |

| ATCC 33591 | 256 | 512 | ||

| MRSA 49 | 64 | 128 |

Mechanisms of Anti-MRSA Action

Natural product derivatives employ a variety of mechanisms to exert their antibacterial effects against MRSA. Understanding these mechanisms is crucial for the rational design of new and effective therapeutic agents.

Inhibition of Penicillin-Binding Protein 2a (PBP2a)

A key mechanism of β-lactam resistance in MRSA is the expression of PBP2a. Some natural product derivatives can inhibit PBP2a, thereby restoring the efficacy of β-lactam antibiotics. This inhibition can occur at the active site or through an allosteric mechanism.

Caption: Inhibition of PBP2a-mediated cell wall synthesis by a natural product derivative.

Disruption of the Bacterial Cell Membrane

Many phenolic compounds and other natural product derivatives exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.

Caption: Disruption of the bacterial cell membrane by a natural product derivative.

Rhodomyrtone exhibits a unique mechanism of membrane disruption by trapping membrane proteins in vesicles with increased fluidity.

Caption: Rhodomyrtone's unique mechanism of trapping membrane proteins.

Inhibition of Protein Synthesis

Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This prevents the proper positioning of tRNA molecules, thereby inhibiting peptide bond formation.

References

- 1. The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Effects and Resistant Regulation of Magnolol and Honokiol on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synergism of magnolol and honokiol in combination with antibacterial agents against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Anti-MRSA Agent 5 and its Primary Mechanism of Action

Topic: "Anti-MRSA agent 5" and its effect on bacterial cell wall synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available scientific information on "this compound." The primary mechanism of action identified through current research is the inhibition of bacterial DNA replication, not the direct inhibition of cell wall synthesis. This whitepaper will address the user's query by presenting the established mechanism and discussing the lack of evidence for a primary role in cell wall synthesis inhibition.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. "this compound," also identified as B14, has emerged as a promising candidate. This compound is a novel desfluoroquinolone-aminopyrimidine hybrid designed to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the available data on this compound, with a particular focus on clarifying its primary molecular target and addressing its potential effects on bacterial cell wall synthesis.

Core Compound Activity: Inhibition of DNA Topoisomerase IV

Contrary to initial inquiries regarding its effect on cell wall synthesis, current scientific literature indicates that the primary mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and/or topoisomerase IV. Quinolone antibiotics are known to target these essential enzymes, which are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these inhibitors lead to double-strand DNA breaks and subsequent bacterial cell death.

A docking study of a related desfluoroquinolone-aminopyrimidine hybrid revealed that the C-7 substituent forms two hydrogen bonds with the surrounding DNA bases, which may contribute to overcoming resistance by reducing the dependence on interactions with topoisomerase IV. This molecular interaction underscores the compound's targeted effect on DNA metabolism rather than on the structural components of the cell wall.

Proposed Signaling Pathway: Inhibition of DNA Replication

The following diagram illustrates the proposed pathway of inhibition for this compound, consistent with the mechanism of action of quinolone antibiotics.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound (B14) and its cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| MRSA (General) | 0.38 - 1.5 |

| Vancomycin-intermediate S. aureus (VISA) | Potent activity reported |

| Levofloxacin-resistant isolates | Potent activity reported |

| Linezolid-resistant isolates | Potent activity reported |

Table 2: Cytotoxicity and Selectivity

| Assay | Cell Line | IC50 (µM) |

| Cytotoxicity | Mammalian cells | > 40 |

| hERG inhibition | - | > 40 |

Effect on Bacterial Cell Wall Synthesis: An Evidence-Based Assessment

The available literature on desfluoroquinolone-aminopyrimidine hybrids, including this compound, does not support the hypothesis that their primary mode of action is the inhibition of bacterial cell wall synthesis. The molecular structure and docking studies point towards the inhibition of DNA topoisomerases.

To experimentally verify the lack of a direct effect on cell wall integrity, a cell lysis assay can be performed. This assay would expose MRSA to this compound and a known cell wall synthesis inhibitor (e.g., a β-lactam antibiotic) as a positive control. The integrity of the bacterial cell wall would then be assessed. It is anticipated that, unlike the positive control, this compound would not induce significant cell lysis, further supporting its classification as a DNA synthesis inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may require optimization for specific laboratory conditions.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

This compound stock solution

-

Positive control antibiotic (e.g., Vancomycin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed mammalian cells in a 96-well plate and incubate until they reach approximately 80% confluency.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

DNA Topoisomerase IV Inhibition Assay

This is a representative protocol for a gel-based decatenation assay.

Materials:

-

Purified S. aureus topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 250 mM potassium glutamate, 5 mM MgCl₂, 1 mM ATP, 5 mM DTT)

-

This compound stock solution

-

Positive control inhibitor (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures containing the assay buffer and kDNA.

-

Add serial dilutions of this compound or the positive control to the reaction mixtures.

-

Initiate the reaction by adding purified topoisomerase IV.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA and a loading dye).

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for MIC determination.

Caption: Workflow for cytotoxicity (MTT) assay.

Conclusion

This compound (B14) is a potent novel antibacterial compound with significant activity against a range of resistant S. aureus strains. The available evidence strongly supports a mechanism of action involving the inhibition of DNA topoisomerase IV, a critical enzyme in bacterial DNA replication. There is currently no direct evidence to suggest that this compound primarily targets bacterial cell wall synthesis. Further studies, such as cell wall integrity assays, would be beneficial to definitively exclude this as a secondary mechanism. The favorable safety profile and potent anti-MRSA activity make this compound a promising lead for the development of new therapeutics to combat multidrug-resistant infections.

An In-depth Technical Guide to the Origins and Biosynthesis of a Representative Anti-MRSA Agent Targeting Cell Wall Synthesis

Disclaimer: The designation "Anti-MRSA agent 5" does not correspond to a specifically identified compound in publicly available scientific literature. Therefore, this guide utilizes a representative, hypothetical agent that inhibits the well-characterized peptidoglycan biosynthesis pathway in Methicillin-Resistant Staphylococcus aureus (MRSA) to fulfill the user's request for a detailed technical whitepaper. The data and specific examples provided are illustrative and synthesized from established research on anti-MRSA compounds.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health due to its resistance to a broad spectrum of β-lactam antibiotics. The bacterial cell wall, a structure essential for viability and absent in eukaryotes, is a prime target for antimicrobial drug development.[1][2] This guide investigates the origins, biosynthesis, and characterization of a representative anti-MRSA agent, herein referred to as "this compound," which is conceptualized as a natural product that inhibits the peptidoglycan biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals.

Origins and Discovery of Natural Product-Based Anti-MRSA Agents

The discovery of novel anti-MRSA agents often begins with the screening of natural product libraries derived from various sources such as plants, fungi, and bacteria.[3][4][5] The general workflow for the discovery and isolation of a compound like "this compound" is outlined below.

Screening and Isolation Workflow

A typical discovery process involves a multi-step approach:

-

High-Throughput Screening (HTS): Crude extracts from natural sources are screened for anti-MRSA activity using assays such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Bioassay-Guided Fractionation: Extracts showing promising activity are subjected to chromatographic separation. Each fraction is tested for its anti-MRSA activity to isolate the pure bioactive compound.

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mechanism of Action Studies: Once the structure is known, further studies are conducted to identify the specific molecular target and mechanism of action.

Target Pathway: Peptidoglycan Biosynthesis in S. aureus

"this compound" is hypothesized to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity. The synthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and extracellular steps, making it an excellent target for antibiotics.

The key stages of this pathway are:

-

Cytoplasmic Synthesis: Precursor molecules, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide or Park's nucleotide), are synthesized. This involves a series of enzymes including MurA-F ligases.

-

Membrane-Associated Assembly: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, on the inner side of the cytoplasmic membrane, forming Lipid I. GlcNAc is then added to form Lipid II.

-

Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane. Transglycosylases then polymerize the disaccharide-pentapeptide units into long glycan chains.

-

Cross-linking: Transpeptidases (also known as Penicillin-Binding Proteins or PBPs) create peptide cross-links between adjacent glycan chains, forming a rigid mesh-like structure.

Quantitative Data

The efficacy of a novel anti-MRSA agent is quantified through various in vitro tests. Below are representative data for "this compound".

Table 1: In Vitro Antibacterial Activity of "this compound"

| Bacterial Strain | Description | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 | 1 |

| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 1 | 1 |

| MRSA USA300 | Community-Associated MRSA | 1 | 1 |

| MRSA N315 | Hospital-Associated MRSA | 2 | 2 |

| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 4 | 2 |

Table 2: Enzyme Inhibition Kinetics of "this compound"

This table presents hypothetical inhibitory activity against MurA, an early-stage enzyme in peptidoglycan synthesis.

| Enzyme Target | Source | IC₅₀ (µM) | Inhibition Type |

| MurA | S. aureus | 12.5 | Competitive |

| MurA | E. coli | > 100 | - |

| Pyruvate Kinase | Human | > 200 | - |

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of new antimicrobial agents.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of MRSA.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

MRSA strain (e.g., ATCC 43300)

-

"this compound" stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Drug Dilution: a. Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the "this compound" working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile MHB to well 12.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. The MIC is the lowest concentration of the agent at which there is no visible turbidity (growth), as determined by visual inspection or by reading the optical density at 600 nm.

Protocol for MurA Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of "this compound" against a specific enzyme in the peptidoglycan biosynthesis pathway.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of "this compound" against MurA.

Materials:

-

Purified recombinant S. aureus MurA enzyme

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

-

Assay buffer (e.g., Tris-HCl with KCl and DTT)

-

Malachite green reagent for phosphate detection

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Reaction Setup: a. In a 96-well plate, prepare serial dilutions of "this compound" in the assay buffer. Include a no-inhibitor control. b. To each well, add the MurA enzyme and the first substrate (UNAG). c. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Enzyme Reaction: a. Initiate the enzymatic reaction by adding the second substrate (PEP) to all wells. b. Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

-

Detection: a. Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during the MurA-catalyzed reaction, producing a colored product. b. Incubate for 15 minutes at room temperature for color development.

-